
Fluorescein-NAD+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-NAD+ is a fluorescent derivative of nicotinamide adenine dinucleotide. It is primarily used as a substrate for ADP-ribosylation, providing a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide for use in poly(ADP-ribose) polymerase assays. This compound allows for the direct measurement of nicotinamide adenine dinucleotide-dependent enzymes, such as poly(ADP-ribose) polymerase, by fluorescence microscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NAD+ involves the conjugation of fluorescein to nicotinamide adenine dinucleotide. The process typically includes the following steps:
Activation of Nicotinamide Adenine Dinucleotide: Nicotinamide adenine dinucleotide is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Conjugation with Fluorescein: The activated nicotinamide adenine dinucleotide is then reacted with fluorescein under mild conditions to form Fluorescein-NAD+.
Industrial Production Methods
Industrial production of Fluorescein-NAD+ follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of nicotinamide adenine dinucleotide are activated using industrial-grade coupling reagents.
Conjugation in Large Reactors: The activated nicotinamide adenine dinucleotide is conjugated with fluorescein in large reactors, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein-NAD+ undergoes several types of chemical reactions, including:
ADP-Ribosylation: This is the primary reaction where Fluorescein-NAD+ acts as a substrate for ADP-ribosylation by poly(ADP-ribose) polymerase.
Fluorescence Quenching: The fluorescence properties of Fluorescein-NAD+ can be quenched under certain conditions, such as changes in pH or the presence of specific quenching agents.
Common Reagents and Conditions
ADP-Ribosylation: Common reagents include poly(ADP-ribose) polymerase and buffer solutions. The reaction is typically carried out at physiological pH and temperature.
Fluorescence Quenching: Quenching agents such as heavy metals or specific organic molecules can be used under controlled conditions to study the fluorescence properties of Fluorescein-NAD+.
Major Products
The major product formed from the ADP-ribosylation reaction is poly(ADP-ribose), which can be detected and quantified using fluorescence microscopy .
Wissenschaftliche Forschungsanwendungen
Fluorescein-NAD+ has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cellular assays to measure the activity of nicotinamide adenine dinucleotide-dependent enzymes.
Medicine: Utilized in diagnostic assays to detect enzyme activity related to diseases such as cancer.
Industry: Applied in the development of high-throughput screening assays for drug discovery
Wirkmechanismus
Fluorescein-NAD+ exerts its effects through the following mechanisms:
Substrate for ADP-Ribosylation: It acts as a substrate for poly(ADP-ribose) polymerase, facilitating the transfer of ADP-ribose units to target proteins.
Fluorescence Detection: The fluorescein moiety allows for the detection of enzyme activity through fluorescence microscopy, providing a visual representation of the reaction.
Vergleich Mit ähnlichen Verbindungen
Fluorescein-NAD+ is unique compared to other similar compounds due to its fluorescent properties and its use as a non-isotopic alternative to radiolabeled nicotinamide adenine dinucleotide. Similar compounds include:
Radiolabeled NAD: Used in traditional assays but involves radioactive materials.
Biotin-NAD: Another derivative used in enzyme assays but lacks the fluorescent properties of Fluorescein-NAD+
Fluorescein-NAD+ stands out due to its ability to provide real-time, non-radioactive detection of enzyme activity, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C56H64N10O22P2 |
|---|---|
Molekulargewicht |
1291.1 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |
InChI-Schlüssel |
QHUOJAOGTDUAPK-JDUNSKHUSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


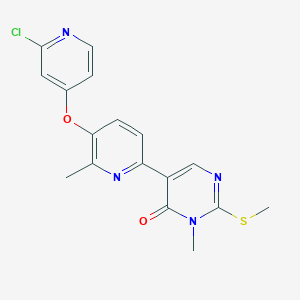

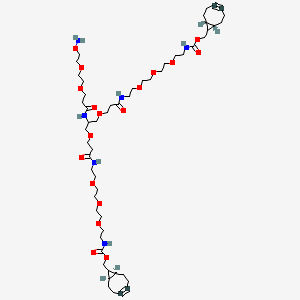
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
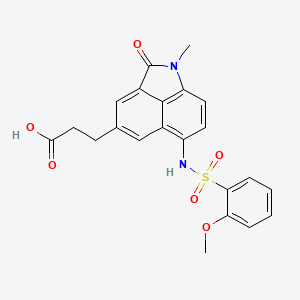
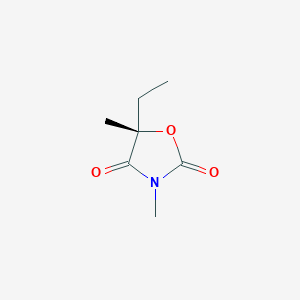
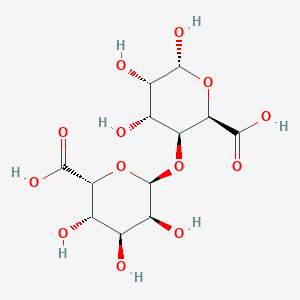
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
